molecular formula C13H12N2O2S B4210350 2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide

2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide

Cat. No.: B4210350
M. Wt: 260.31 g/mol
InChI Key: OLKAITYPMAEYPJ-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide is an organic compound that features a furan ring, a phenyl group, and a thioxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide typically involves the reaction of 2-furylmethylamine with N-phenyl-2-thioxoacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and catalysts, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(15-10-5-2-1-3-6-10)13(18)14-9-11-7-4-8-17-11/h1-8H,9H2,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKAITYPMAEYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide
Reactant of Route 2
2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide
Reactant of Route 3
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2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide
Reactant of Route 4
2-(furan-2-ylmethylamino)-N-phenyl-2-sulfanylideneacetamide

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